![molecular formula C16H20N4O2 B15063082 (1R,4R)-4-(2-((R)-1-hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanol](/img/structure/B15063082.png)
(1R,4R)-4-(2-((R)-1-hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,4R)-4-(2-(®-1-hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazo[4,5-d]pyrrolo[2,3-b]pyridine core, a cyclohexanol moiety, and a hydroxyethyl group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-4-(2-(®-1-hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanol typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[4,5-d]pyrrolo[2,3-b]pyridine core, which can be synthesized through a series of cyclization reactions involving appropriate precursors. The cyclohexanol moiety is then introduced via a stereoselective reduction reaction, ensuring the correct configuration of the cyclohexane ring. Finally, the hydroxyethyl group is added through a regioselective alkylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry might be employed to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,4R)-4-(2-(®-1-hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The imidazo[4,5-d]pyrrolo[2,3-b]pyridine core can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyethyl group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone, while reduction of the imidazo[4,5-d]pyrrolo[2,3-b]pyridine core could produce a fully saturated ring system.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,4R)-4-(2-(®-1-hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful for investigating biological pathways and mechanisms.
Medicine
In medicine, (1R,4R)-4-(2-(®-1-hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanol is being explored for its therapeutic potential. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties make it a valuable component in various industrial applications.
Mécanisme D'action
The mechanism of action of (1R,4R)-4-(2-(®-1-hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanol involves its interaction with specific molecular targets. The imidazo[4,5-d]pyrrolo[2,3-b]pyridine core can bind to certain proteins or enzymes, modulating their activity. The hydroxyethyl group may also play a role in the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through its ability to interact with and modulate the activity of key biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,4R)-4-(2-(®-1-hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexane: Similar structure but lacks the hydroxyl group on the cyclohexane ring.
(1R,4R)-4-(2-(®-1-hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanone: Similar structure but contains a ketone group instead of a hydroxyl group.
Uniqueness
The uniqueness of (1R,4R)-4-(2-(®-1-hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanol lies in its specific configuration and functional groups The presence of both the hydroxyethyl group and the cyclohexanol moiety provides unique chemical and biological properties that are not found in similar compounds
Propriétés
Formule moléculaire |
C16H20N4O2 |
|---|---|
Poids moléculaire |
300.36 g/mol |
Nom IUPAC |
4-[4-[(1R)-1-hydroxyethyl]-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-3-yl]cyclohexan-1-ol |
InChI |
InChI=1S/C16H20N4O2/c1-9(21)16-19-13-8-18-15-12(6-7-17-15)14(13)20(16)10-2-4-11(22)5-3-10/h6-11,21-22H,2-5H2,1H3,(H,17,18)/t9-,10?,11?/m1/s1 |
Clé InChI |
CRCKNDMRYHWSFU-KPPDAEKUSA-N |
SMILES isomérique |
C[C@H](C1=NC2=CN=C3C(=C2N1C4CCC(CC4)O)C=CN3)O |
SMILES canonique |
CC(C1=NC2=CN=C3C(=C2N1C4CCC(CC4)O)C=CN3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-[2-[2-(4-methylphenyl)-1H-indol-3-yl]ethyl]-](/img/structure/B15063002.png)
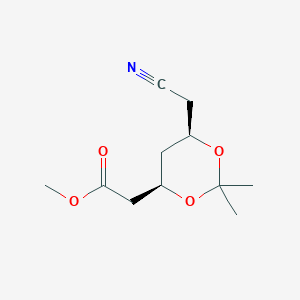
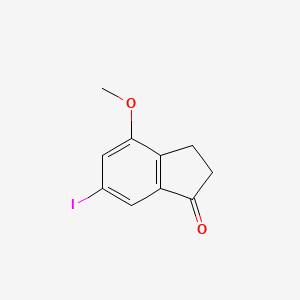
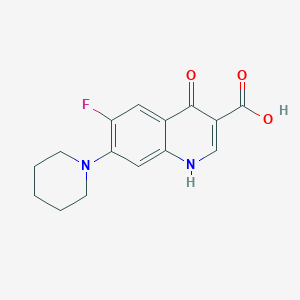
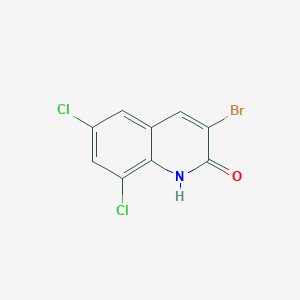
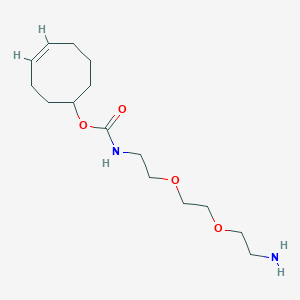
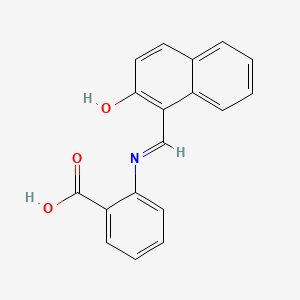
![Ethyl 3'-hydroxy-4'-oxo-4',6',7',8'-tetrahydrospiro[cyclopentane-1,9'-pyrido[1,2-a]pyrimidine]-2'-carboxylate](/img/structure/B15063042.png)
![4-[3-(Dimethylamino)propyl]-1-ethyl-3-methyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B15063054.png)
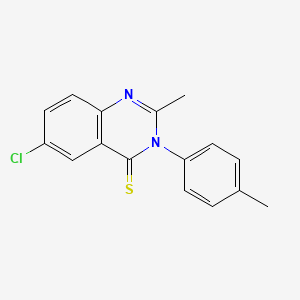
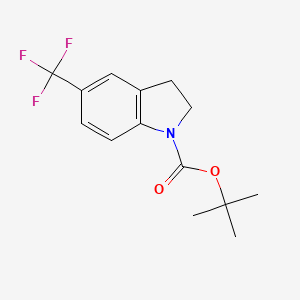


![2-(3-Chlorophenyl)-5-ethyl-1,3-dioxa-9-azaspiro[5.5]undecane](/img/structure/B15063094.png)
